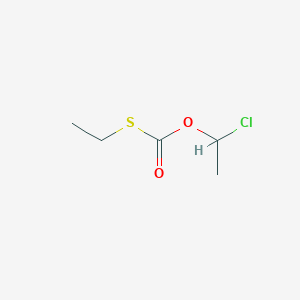
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
Vue d'ensemble
Description
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester: is a chemical compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 g/mol . It is typically a colorless to pale yellow liquid and is known for its photosensitivity . This compound is primarily used as an insecticide and herbicide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester can be synthesized through the reaction of carbon disulfide with 1-chloroethyl chloride . The reaction conditions require careful handling to avoid exposure to skin and respiratory tract .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process must adhere to strict safety protocols to prevent any hazardous exposure .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds .
Biology: In biological research, it is studied for its potential effects on various biological pathways and its interactions with different biomolecules .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications .
Industry: Industrially, it is utilized as an insecticide and herbicide, helping in pest control and weed management .
Mécanisme D'action
The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves its interaction with specific molecular targets, leading to the disruption of normal cellular processes. The exact pathways and targets can vary depending on the application, but generally, it affects the metabolic processes of pests and weeds, leading to their elimination .
Comparaison Avec Des Composés Similaires
- Carbonothioic acid, O-(1-chloroethyl) S-methyl ester
- Carbonothioic acid, O-(1-chloroethyl) S-propyl ester
Comparison: Compared to its similar compounds, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as an insecticide and herbicide .
Propriétés
IUPAC Name |
1-chloroethyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLARCIYCUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)


![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)
